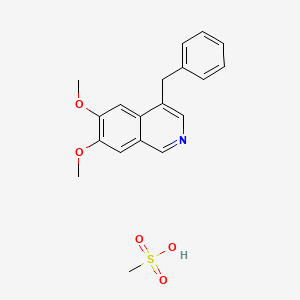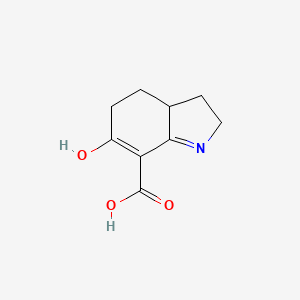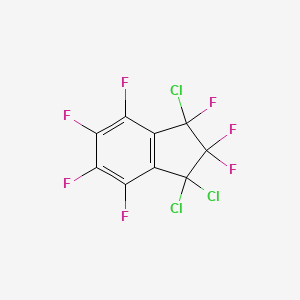
1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene is a complex organofluorine compound characterized by its unique structure, which includes multiple chlorine and fluorine atoms
Méthodes De Préparation
The synthesis of 1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting from simpler precursors. The synthetic routes often include halogenation reactions where chlorine and fluorine atoms are introduced into the molecular structure. Industrial production methods may involve the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include halogens, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of more complex molecules.
Biology: Its unique structure makes it useful in studying biological processes and interactions at the molecular level.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological activity of the compound, making it useful for various applications.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene include:
1,1,2-Trichloroethane: An organochloride solvent with similar halogenation but different structural properties.
Trichloroethylene: Another halogenated compound used as an industrial solvent.
Trichloroisocyanuric acid: A compound used in various industrial applications.
Propriétés
Numéro CAS |
58161-55-0 |
|---|---|
Formule moléculaire |
C9Cl3F7 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
1,1,3-trichloro-2,2,3,4,5,6,7-heptafluoroindene |
InChI |
InChI=1S/C9Cl3F7/c10-7(11)1-2(8(12,17)9(7,18)19)4(14)6(16)5(15)3(1)13 |
Clé InChI |
AHCVZAHZZUYVOA-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)Cl)(F)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


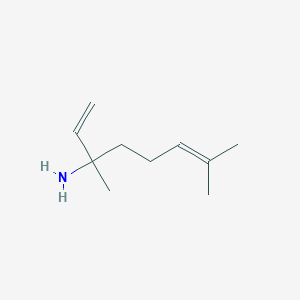
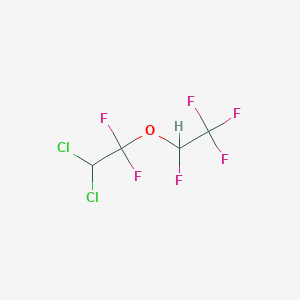
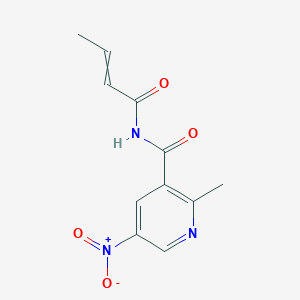
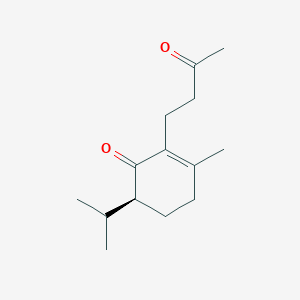
![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)
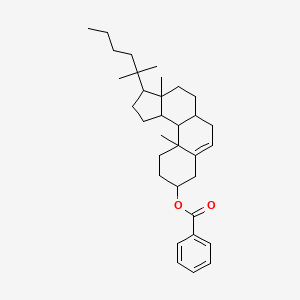
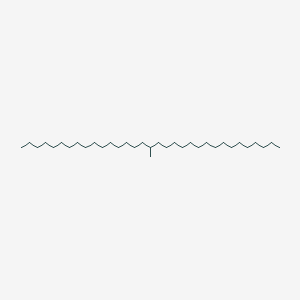
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
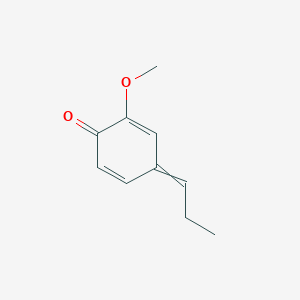
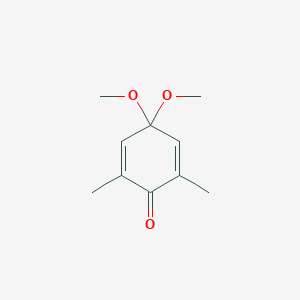
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
